molecular formula C18H15BrFN3O3S B11274273 4-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

4-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B11274273
M. Wt: 452.3 g/mol
InChI Key: MCVDTGNALPEMHU-UHFFFAOYSA-N
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Description

4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a dihydropyridazinone moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the dihydropyridazinone core, the introduction of the fluorophenyl group, and the sulfonamide linkage. Common synthetic routes may involve:

    Formation of the Dihydropyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the dihydropyridazinone intermediate.

    Sulfonamide Linkage Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to study the mechanisms of action of sulfonamide-based drugs.

    Pharmaceutical Research: It is explored for its potential to treat various diseases, including cancer, bacterial infections, and inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological pathways. The fluorophenyl and dihydropyridazinone moieties contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
  • 4-Bromo-N-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
  • 4-Bromo-N-{2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide

Uniqueness

4-BROMO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different substituents. The combination of the bromine atom, fluorophenyl group, and dihydropyridazinone moiety provides a distinct chemical structure that can interact with a wide range of biological targets.

Properties

Molecular Formula

C18H15BrFN3O3S

Molecular Weight

452.3 g/mol

IUPAC Name

4-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H15BrFN3O3S/c19-14-3-7-16(8-4-14)27(25,26)21-11-12-23-18(24)10-9-17(22-23)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2

InChI Key

MCVDTGNALPEMHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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